
2-(1H-Indol-7-yl)acétonitrile
Vue d'ensemble
Description
2-(1H-Indol-7-yl)acetonitrile is a chemical compound with the molecular formula C10H8N2 . It belongs to a family of aromatic amines.
Synthesis Analysis
The synthesis of 2-(1H-Indol-7-yl)acetonitrile involves a multistep reaction . The transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is a key step in the synthesis .Molecular Structure Analysis
The molecular weight of 2-(1H-Indol-7-yl)acetonitrile is 156.18400 . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule have been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .Chemical Reactions Analysis
The featured transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is a significant chemical reaction involving 2-(1H-Indol-7-yl)acetonitrile .Physical And Chemical Properties Analysis
2-(1H-Indol-7-yl)acetonitrile has a density of 1.219g/cm3 and a boiling point of 374.108ºC at 760 mmHg . It exhibits high fluorescence quantum yield and good thermal stability .Applications De Recherche Scientifique
Propriétés optiques
Les fluorophores à base de 2-(1H-Indol-7-yl)acétonitrile ont été synthétisés et étudiés pour leurs propriétés optiques . Ces fluorophores présentent un rendement quantique de fluorescence élevé .
Propriétés thermiques
Ces fluorophores présentent également une bonne stabilité thermique . Cela en fait d'excellents candidats pour diverses applications qui nécessitent des matériaux à haute stabilité thermique .
Propriétés d'électroluminescence
Les propriétés d'électroluminescence de ces fluorophores ont été étudiées . Ils ont été utilisés dans la fabrication de dispositifs OLED non dopés . Le dispositif présente une électroluminescence à 564 nm .
Semi-conducteurs organiques
Les fluorophores à base de this compound présentent des applications potentielles dans les semi-conducteurs organiques . Cela est dû à leurs propriétés optiques et électriques réglables .
Photovoltaïque organique (OPV)
Ces fluorophores peuvent être utilisés dans le photovoltaïque organique . Leurs propriétés optiques et électriques réglables les rendent appropriés pour cette application .
Transistors à effet de champ organiques (OFET)
Les fluorophores à base de this compound peuvent être utilisés dans les transistors à effet de champ organiques . Leurs propriétés uniques en font un bon choix pour cette application .
Dispositifs de stockage d'informations
Ces fluorophores peuvent être utilisés dans les dispositifs de stockage d'informations . Leurs propriétés uniques les rendent adaptés à cette application .
Optique non linéaire (NLO)
Les fluorophores à base de this compound peuvent être utilisés en optique non linéaire . Leurs propriétés uniques en font un bon choix pour cette application .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that this compound is a part of a class of molecules known as donor–π–acceptor fluorophores . These fluorophores are used extensively in organic electronic materials due to their potential applications in various fields .
Mode of Action
The mode of action of 2-(1H-Indol-7-yl)acetonitrile involves its interaction with its targets, leading to changes in their properties. For instance, it exhibits high fluorescence quantum yield and good thermal stability, making it an excellent candidate for OLED applications . The ground and excited state properties of the compounds were analyzed in various solvents with different polarities . The absorption of the compound in various solvents corresponds to S0 → S1 transitions, and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .
Biochemical Pathways
Indole derivatives, which include this compound, are known to be involved in the bioconversion of indoles from tryptophan . This process is catalyzed by intestinal microorganisms .
Pharmacokinetics
The compound exhibits a higher charge transfer character when examined for stokes shift from the non-polar to polar solvent , which could potentially influence its bioavailability.
Result of Action
The result of the action of 2-(1H-Indol-7-yl)acetonitrile is primarily observed in its optical, thermal, and electroluminescence properties . The compound shows electroluminescence at 564 nm, maximum current efficiency, and a maximum external quantum efficiency . These properties make it a suitable candidate for applications in organic light-emitting diodes (OLEDs) .
Action Environment
The action of 2-(1H-Indol-7-yl)acetonitrile can be influenced by environmental factors. For instance, the ground and excited state properties of the compound were analyzed in various solvents with different polarities . This suggests that the solvent environment can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
2-(1H-indol-7-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCVYPZODIIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620632 | |
| Record name | (1H-Indol-7-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82199-98-2 | |
| Record name | (1H-Indol-7-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


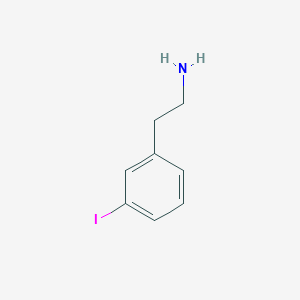
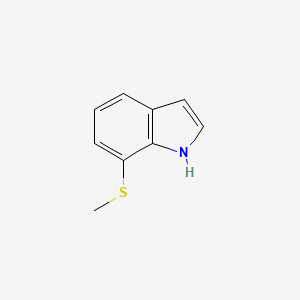
![1-(7-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B1603467.png)

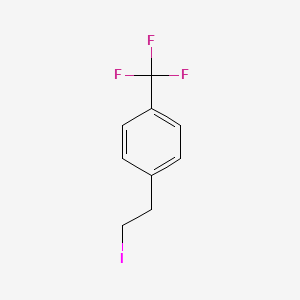
![6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1603470.png)
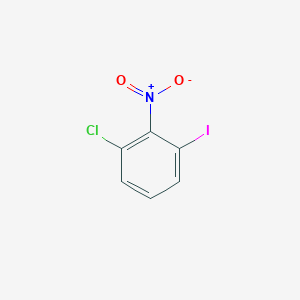
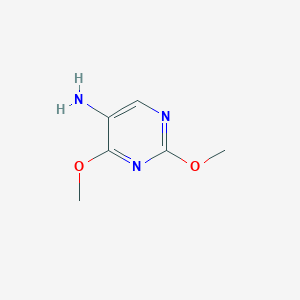
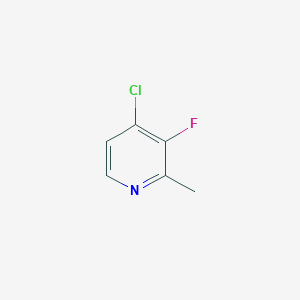


![4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde](/img/structure/B1603485.png)

![2-[3-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1603487.png)